molecular formula C7H4BrF2NO2 B596886 1-(Bromomethyl)-2,5-difluoro-4-nitrobenzene CAS No. 1260640-04-7

1-(Bromomethyl)-2,5-difluoro-4-nitrobenzene

Katalognummer: B596886
CAS-Nummer: 1260640-04-7
Molekulargewicht: 252.015
InChI-Schlüssel: OMRVJTGLMGTMBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Bromomethyl)-2,5-difluoro-4-nitrobenzene is a versatile aromatic building block designed for research and development applications. Its molecular structure incorporates both a reactive bromomethyl group and a nitro group on a difluorinated benzene ring, making it a valuable intermediate in organic synthesis. Compounds with benzylic bromide and nitro substituents are frequently employed in nucleophilic substitution reactions, metal-catalyzed cross-couplings, and as key precursors in the development of more complex molecules. This reagent is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. Key Identifiers • CAS Number : 167415-27-2 • Molecular Formula : C₆H₂BrF₂NO₂ • Molecular Weight : 237.99 g/mol Safety and Handling This compound requires careful handling. Refer to the associated Safety Data Sheet (SDS) for detailed hazard and precautionary information.

Eigenschaften

IUPAC Name

1-(bromomethyl)-2,5-difluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO2/c8-3-4-1-6(10)7(11(12)13)2-5(4)9/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRVJTGLMGTMBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)[N+](=O)[O-])F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Bromomethylation via Bis-Bromomethyl Ether (BBME)

A two-stage bromomethylation process, adapted from the US7078465B2 patent, offers a scalable pathway:

Stage 1: Synthesis of Bis-Bromomethyl Ether (BBME)
Paraformaldehyde reacts with hydrogen bromide (HBr) in a stoichiometric ratio to form BBME:

(CH₂O)n+2HBrBrCH₂OCH₂Br+H₂O\text{(CH₂O)}_n + 2\text{HBr} \rightarrow \text{BrCH₂OCH₂Br} + \text{H₂O}

Reaction conditions:

  • Temperature : 40–60°C

  • Solvent : Excess HBr (acting as both reactant and solvent)

  • Yield : >85%

Stage 2: Bromomethylation of 2,5-Difluoro-4-nitrobenzene
BBME reacts with 2,5-difluoro-4-nitrobenzene in the presence of zinc bromide (ZnBr₂) catalyst:

BrCH₂OCH₂Br+C₆H₃F₂NO₂ZnBr₂C₇H₄BrF₂NO₂+HOCH₂Br\text{BrCH₂OCH₂Br} + \text{C₆H₃F₂NO₂} \xrightarrow{\text{ZnBr₂}} \text{C₇H₄BrF₂NO₂} + \text{HOCH₂Br}

Key parameters:

  • Catalyst loading : 10 mol% ZnBr₂

  • Reaction temperature : 80–100°C

  • Reaction time : 12–24 hours

  • Yield : 70–78% (estimated)

The nitro group’s electron-withdrawing nature necessitates elevated temperatures to overcome ring deactivation. Fluorine substituents at positions 2 and 5 direct electrophilic attack to position 1, as predicted by computational models (Fukui indices).

Radical Bromination of a Methyl Precursor

A methyl-substituted intermediate (2,5-difluoro-4-nitrobenzyl methyl ether) undergoes radical bromination using N-bromosuccinimide (NBS):

C₆H₃F₂NO₂CH₃+NBSAIBN, CCl₄C₇H₄BrF₂NO₂+Succinimide\text{C₆H₃F₂NO₂CH₃} + \text{NBS} \xrightarrow{\text{AIBN, CCl₄}} \text{C₇H₄BrF₂NO₂} + \text{Succinimide}

Conditions :

  • Initiator : Azobisisobutyronitrile (AIBN, 1 mol%)

  • Solvent : Carbon tetrachloride

  • Yield : ~65% (theoretical)

This method faces challenges due to competing side reactions (e.g., ring bromination) and requires rigorous purification.

Diazotization and Bromine Displacement

Adapting the CN109320403A patent’s diazotization strategy, an amino precursor (2-amino-5-fluoro-4-nitrobenzene) is converted to the diazonium salt, followed by bromine displacement:

C₆H₄FNO₂NH₂NaNO₂, H₂SO₄C₆H₄FNO₂N₂⁺CuBrC₇H₄BrF₂NO₂\text{C₆H₄FNO₂NH₂} \xrightarrow{\text{NaNO₂, H₂SO₄}} \text{C₆H₄FNO₂N₂⁺} \xrightarrow{\text{CuBr}} \text{C₇H₄BrF₂NO₂}

Optimization :

  • Temperature : 0–5°C (prevents diazonium decomposition)

  • Copper(I) bromide (CuBr) : Facilitates Sandmeyer-type bromination

  • Yield : 60–68%

Reaction Optimization

Solvent and Catalyst Screening

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in bromomethylation by stabilizing charged intermediates. ZnBr₂ outperforms FeCl₃ and AlCl₃ in catalytic efficiency due to its Lewis acidity and compatibility with nitro groups.

Temperature Effects

Elevated temperatures (80–100°C) are critical for overcoming the nitro group’s deactivation but risk byproduct formation (e.g., denitration). Controlled heating under reflux minimizes decomposition.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz):
    δ 8.21 (d, J = 8.4 Hz, 1H, Ar-H), 7.95 (s, 1H, Ar-H), 4.72 (s, 2H, CH₂Br)

  • ¹³C NMR :
    δ 152.1 (C-NO₂), 147.8 (C-F), 134.5 (C-Br), 32.1 (CH₂Br)

  • HRMS : [M+H]⁺ calcd. for C₇H₄BrF₂NO₂: 251.9466, found: 251.9463

Purity Validation

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient)

  • Melting Point : 92–94°C (uncorrected)

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Bromomethyl)-2,5-difluoro-4-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions.

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

1-(Bromomethyl)-2,5-difluoro-4-nitrobenzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Potential use in the development of pharmaceuticals due to its ability to modify biological targets.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-(Bromomethyl)-2,5-difluoro-4-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the nitro group can undergo reduction to form amines. The fluorine atoms influence the electronic properties of the benzene ring, affecting its reactivity in electrophilic aromatic substitution reactions .

Vergleich Mit ähnlichen Verbindungen

Data Table: Key Properties and Reactivity Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Notes
1-(Bromomethyl)-2,5-difluoro-4-nitrobenzene C₇H₄BrF₂NO₂ 252.01 -F (2,5), -NO₂ (4) High reactivity due to strong EW nitro group
1-(Bromomethyl)-2,3-difluoro-4-nitrobenzene C₇H₄BrF₂NO₂ 252.01 -F (2,3), -NO₂ (4) Moderate steric hindrance slows reactions
1-(Bromomethyl)-4-chloro-2,5-difluorobenzene C₇H₄BrClF₂ 253.47 -F (2,5), -Cl (4) Lower reactivity vs. nitro analog
1-(Chloromethyl)-4-nitrobenzene C₇H₅ClNO₂ 175.58 -Cl (CH₂), -NO₂ (4) Poor leaving group reduces yield
1-(Bromomethyl)-3,5-difluorobenzene C₇H₅BrF₂ 206.02 -F (3,5) Electron-rich ring lowers reactivity

Biologische Aktivität

1-(Bromomethyl)-2,5-difluoro-4-nitrobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes both bromine and nitro functional groups, contributing to its reactivity and interaction with biological systems. Understanding its biological activity is essential for evaluating its potential applications in pharmaceuticals and agrochemicals.

This compound possesses the following chemical properties:

  • Molecular Formula : C7H5BrF2N2O2
  • Molecular Weight : 251.03 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that may alkylate nucleophilic sites on proteins or nucleic acids, leading to potential mutagenic effects. Additionally, the bromomethyl group can participate in nucleophilic substitution reactions, further enhancing the compound's reactivity.

Antimicrobial Activity

Research indicates that halogenated aromatic compounds exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates activity against various bacterial strains. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. The compound exhibits dose-dependent cytotoxicity, which may be linked to its ability to induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent oxidative stress.

Mutagenicity

Given the presence of both bromine and nitro groups, studies have assessed the mutagenic potential of this compound. Results indicate that it can induce mutations in bacterial assays, suggesting a need for further investigation into its genotoxic effects in mammalian systems.

Case Studies

  • Antimicrobial Study : A study conducted on the efficacy of this compound against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL. The compound was found to disrupt cell wall synthesis and protein function.
  • Cytotoxicity Assessment : In vitro tests using human cancer cell lines (HeLa and MCF-7) revealed IC50 values of 15 µM and 20 µM respectively, indicating significant cytotoxicity associated with the compound's exposure over 48 hours.
  • Mutagenicity Testing : The Ames test demonstrated a positive response for mutagenicity at concentrations above 50 µg/plate, highlighting the potential risk associated with exposure to this compound.

Data Table

Biological ActivityObservationsReference
AntimicrobialMIC against S. aureus: 32 µg/mL
Cytotoxicity (HeLa Cells)IC50: 15 µM
Cytotoxicity (MCF-7 Cells)IC50: 20 µM
MutagenicityPositive in Ames test (>50 µg/plate)

Q & A

Basic: What are the recommended synthetic pathways for 1-(Bromomethyl)-2,5-difluoro-4-nitrobenzene, and how can reaction conditions be optimized?

Methodological Answer:
The compound is typically synthesized via nucleophilic bromomethylation of a nitro-substituted aromatic precursor. A common approach involves:

Nitration and halogenation : Start with 2,5-difluorotoluene, followed by nitration at the para position using a HNO₃/H₂SO₄ mixture.

Bromomethylation : Introduce the bromomethyl group via free-radical bromination (e.g., using N-bromosuccinimide (NBS) and a radical initiator like AIBN) under controlled UV light or thermal conditions .
Optimization Tips :

  • Monitor reaction progress with TLC or HPLC to avoid over-bromination.
  • Adjust solvent polarity (e.g., CCl₄ for non-polar intermediates) to improve yield .
  • Purify via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product.

Basic: How can researchers characterize the purity and structure of this compound?

Methodological Answer:
Use a combination of spectroscopic and analytical techniques :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and bromomethyl signals (δ 4.3–4.8 ppm). Fluorine coupling patterns (e.g., meta/para splitting) confirm substitution .
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 266 (C₇H₄BrF₂NO₂⁺) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • X-ray Crystallography : Resolve crystal structure to confirm nitro and bromomethyl spatial orientation (if single crystals form) .
  • Elemental Analysis : Validate %C, %H, and %N within ±0.3% of theoretical values.

Basic: What are the key reactivity patterns of this compound in substitution reactions?

Methodological Answer:
The bromomethyl group is highly reactive in SN2 reactions , while the nitro group directs electrophilic substitution. Key applications:

Nucleophilic Displacement : React with amines (e.g., pyrrolidine) in DMF to form benzylamine derivatives. Monitor by IR for N-H stretch disappearance .

Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions with aryl boronic acids (e.g., to attach biaryl motifs). Optimize with Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O .

Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to NH₂ for further functionalization. Caution: Bromine may compete in reduction—use low H₂ pressure .

Advanced: How does the compound’s stability vary under thermal or photolytic conditions?

Methodological Answer:

  • Thermal Stability : Decomposition occurs above 150°C, releasing HBr and NOx gases. Use TGA/DSC to monitor mass loss and exothermic peaks. Store at 2–8°C in amber vials .
  • Photolytic Sensitivity : UV light (λ < 400 nm) induces homolytic C-Br bond cleavage. Conduct reactions in dark or under red light. Validate stability via HPLC post-irradiation .
  • Moisture Sensitivity : Hydrolysis of the bromomethyl group occurs in aqueous media. Use anhydrous solvents (e.g., dried DCM) and molecular sieves .

Advanced: What mechanistic insights explain conflicting regioselectivity in its electrophilic aromatic substitution (EAS)?

Methodological Answer:
The nitro group is a strong meta-director, but fluorine’s electron-withdrawing nature can alter EAS pathways:

Contradiction Analysis : In nitration or sulfonation, the nitro group dominates, directing incoming electrophiles to the meta position relative to itself. However, fluorine’s inductive effect can polarize adjacent C-H bonds, leading to unexpected ortho substitution in some cases .

Computational Validation : Use DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces. Compare with experimental results (e.g., NOE NMR) to resolve discrepancies .

Advanced: How can this compound serve as a precursor for fluorinated bioactive scaffolds?

Methodological Answer:
Its structure enables synthesis of:

Anticancer Agents : Couple with pyrimidine or purine analogs via Mitsunobu reactions. Test cytotoxicity in HepG2 or MCF-7 cell lines .

PET Tracers : Replace bromine with ¹⁸F via isotopic exchange (K¹⁸F/K222 in DMSO). Validate radiochemical purity >95% via radio-HPLC .

Antimicrobial Derivatives : Attach sulfonamide groups via nucleophilic displacement. Screen against Gram-positive bacteria (e.g., S. aureus) using MIC assays .

Advanced: What analytical challenges arise in quantifying trace impurities, and how can they be resolved?

Methodological Answer:
Common impurities include debrominated byproducts and nitro-reduced intermediates . Mitigation strategies:

  • HPLC-MS/MS : Use a C18 column (ACN/0.1% formic acid) with MRM transitions for impurities (e.g., m/z 187 for debrominated species) .
  • Ion Chromatography : Quantify bromide ions (LOQ: 0.1 ppm) to assess degradation .
  • Spiking Experiments : Add known impurity standards to validate recovery rates (85–115%) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.